2-Methyl-6-(piperidin-1-yl)nicotinonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-methyl-6-piperidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H15N3/c1-10-11(9-13)5-6-12(14-10)15-7-3-2-4-8-15/h5-6H,2-4,7-8H2,1H3 |
InChI Key |
CUZBPKMOAVXCRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCCC2)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 2 Methyl 6 Piperidin 1 Yl Nicotinonitrile and Its Analogs
De Novo Synthesis Strategies
De novo synthesis, the construction of complex molecules from simple precursors, is a cornerstone for accessing novel pyridine (B92270) derivatives. These strategies are crucial for building the core pyridine structure with desired substitution patterns.
Multicomponent Reaction Approaches for Scaffold Construction
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgacsgcipr.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them ideal for constructing complex scaffolds like substituted nicotinonitriles. acsgcipr.org
Several named reactions are foundational to the multicomponent synthesis of pyridines:
Hantzsch Dihydropyridine Synthesis: A classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. nih.gov
Gewald Reaction: This reaction is particularly useful for the synthesis of 2-aminothiophenes, which can be precursors to other heterocyclic systems. It involves the condensation of a ketone or aldehyde, a β-ketoester, and elemental sulfur in the presence of a base. While not directly forming a pyridine, its principles of multicomponent assembly are relevant.
Biginelli Reaction: This reaction combines an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones. Its application in pyridine synthesis is less direct but showcases the power of MCRs in heterocycle formation.
Modern advancements in MCRs have expanded the toolbox for pyridine synthesis. For instance, a three-component synthesis of polysubstituted pyridines has been developed utilizing a catalytic intermolecular aza-Wittig/Diels–Alder sequence. nih.gov This method allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines from a range of aldehydes and other starting materials. nih.gov Another approach involves a four-component condensation of acetophenone, aromatic aldehydes, an arylthiol, and malononitrile, which yields highly substituted 2-(arylthio)nicotinonitriles. researchgate.net The use of nanocatalysts in MCRs has also been explored to enhance efficiency and sustainability in the synthesis of polyfunctionalized pyridines.
The general mechanism of these MCRs often involves a cascade of reactions, including condensations, additions, and cyclizations, that proceed in a single pot. This convergence avoids the need for isolating intermediates, thereby saving time, resources, and reducing waste. acsgcipr.org The strategic selection of starting materials in an MCR allows for the controlled construction of highly substituted pyridine cores, providing a powerful tool for creating libraries of compounds for various applications.
One-Pot Reaction Protocols for Efficient Synthesis
One-pot reactions, closely related to multicomponent reactions, involve the sequential addition of reagents to a single reactor to carry out multiple transformations. This approach minimizes purification steps and solvent usage, leading to more efficient and environmentally friendly synthetic processes. researchgate.net
The synthesis of various nicotinonitrile derivatives has been successfully achieved through one-pot protocols. For example, 2-oxo-nicotinonitriles and their derivatives can be synthesized in a one-pot fashion. researchgate.net Similarly, a one-pot reaction involving 3-acetylpyridine, malononitrile, benzaldehyde, and sodium ethoxide can yield 2-alkoxynicotinonitriles. researchgate.net These protocols often rely on carefully controlled reaction conditions to orchestrate a series of reactions, such as condensation, cyclization, and aromatization, in a seamless sequence.
A notable example is the synthesis of tetra-substituted pyridines through a three-component reaction of chalcones, malononitrile, and ammonium acetate. researchgate.net This method demonstrates the efficiency of one-pot synthesis in constructing complex molecular architectures. researchgate.net The use of microwave irradiation has also been employed to accelerate these reactions and improve yields. researchgate.net
| Product Type | Reactants | Key Features | Reference |
|---|---|---|---|
| 2-Oxo-nicotinonitriles | Varies | Efficient one-pot synthesis | researchgate.net |
| 2-Alkoxy-nicotinonitriles | 3-Acetylpyridine, Malononitrile, Benzaldehyde, Sodium Ethoxide | One-pot, ternary reaction | researchgate.net |
| Tetra-substituted Pyridines | Chalcones, Malononitrile, Ammonium Acetate | One-pot, three-component reaction | researchgate.net |
Condensation Reactions Employing Key Building Blocks
Condensation reactions are a fundamental class of reactions in organic synthesis where two molecules combine to form a larger molecule with the loss of a small molecule such as water or ammonia. These reactions are central to the construction of the pyridine ring in 2-Methyl-6-(piperidin-1-yl)nicotinonitrile and its analogs.
A common strategy involves the condensation of a 1,5-dicarbonyl compound with a nitrogen source, such as ammonia or ammonium acetate, to form the pyridine ring. The 1,5-dicarbonyl precursor can be synthesized through various methods, including Michael additions. For the synthesis of this compound, a key building block would be a dicarbonyl compound that already contains the methyl group and a precursor to the nitrile group.
Another important approach is the reaction of enamines with other suitable precursors. For example, the enamine of a ketone can react with an α,β-unsaturated carbonyl compound in a Michael addition, followed by cyclization and aromatization to yield a substituted pyridine. The enamine 13, derived from 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, can be utilized as a key intermediate in the synthesis of more complex pyridine derivatives through reactions with reagents like cyanothioacetamide. scirp.org
The reaction of 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile with N,N'-dimethylformamide dimethylacetal (DMFDMA) also leads to the formation of an enamine, which can then undergo further transformations to introduce additional functional groups onto the pyridine ring. scirp.org These examples highlight the versatility of condensation reactions in building and functionalizing the nicotinonitrile scaffold.
Precursor Chemistry and Functional Group Interconversions
The synthesis of this compound often involves the initial construction of a substituted nicotinonitrile core, followed by the introduction of the piperidine (B6355638) moiety. This requires a careful selection of precursors and a strategic approach to functional group interconversions.
Utilization of Piperidine and Related Amine Nucleophiles
Piperidine, a secondary cyclic amine, acts as a strong nucleophile in the synthesis of this compound. Its introduction onto the nicotinonitrile ring is typically achieved through a nucleophilic aromatic substitution reaction. In this reaction, a suitable leaving group on the pyridine ring, usually a halogen, is displaced by the piperidine nucleophile.
The reactivity of the pyridine ring towards nucleophilic substitution is influenced by the electron-withdrawing nature of the nitrile group, which activates the ring for attack. The reaction is often carried out in the presence of a base to neutralize the acid generated during the substitution.
Besides piperidine, other amine nucleophiles can also be employed to synthesize a variety of 6-amino-substituted nicotinonitriles. The choice of the amine allows for the introduction of diverse functionalities at the 6-position of the pyridine ring, enabling the synthesis of a library of analogs for structure-activity relationship studies. For instance, the reaction of a halogenated nicotinonitrile precursor with various primary or secondary amines can yield a range of N-substituted derivatives.
Derivatization from Halogenated Nicotinonitrile Precursors
Halogenated nicotinonitriles are versatile precursors for the synthesis of this compound and its analogs. A common starting material is 2-chloro-6-methylnicotinonitrile (B46695). The chlorine atom at the 2-position (or a halogen at the 6-position) serves as an excellent leaving group for nucleophilic aromatic substitution.
The synthesis of the halogenated precursor itself can be achieved through various methods. For example, the Sandmeyer reaction on an appropriate aminonicotinonitrile can introduce a chlorine or bromine atom. Alternatively, direct halogenation of a suitable nicotinonitrile precursor can be employed.
Once the halogenated nicotinonitrile is obtained, it can be readily reacted with piperidine to yield the desired product. This substitution reaction is a key step in the final stages of the synthesis. The reaction conditions, such as solvent, temperature, and the presence of a base, are optimized to ensure high yields and purity of the final compound.
The versatility of this approach is further demonstrated by the ability to use other nucleophiles in place of piperidine. For instance, reaction with alkoxides can lead to the formation of 2-alkoxy-6-methylnicotinonitriles, while reaction with thiols can yield 2-thioether derivatives. This highlights the importance of halogenated nicotinonitriles as key intermediates in the synthesis of a wide range of substituted pyridine compounds. For example, 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile can be converted to 5-acetyl-2-ethoxy-6-methylnicotinonitrile by treatment with potassium carbonate in ethanol, demonstrating a nucleophilic substitution of the methylthio group. scirp.org
Optimized Reaction Conditions and Catalysis
The synthesis of this compound and its analogs is highly dependent on the careful optimization of reaction conditions and the selection of appropriate catalytic systems. Factors such as the choice of solvent, the application of microwave irradiation, and the use of acidic or basic catalysts play a crucial role in determining reaction efficiency, yield, and selectivity.
Solvent-Dependent Reaction Outcomes and Selectivity
The solvent medium can significantly influence the course of chemical reactions, affecting reactant solubility, transition state stabilization, and reaction pathways. In the synthesis of substituted nicotinonitriles, the choice of solvent is a critical parameter that can dictate the product distribution and yield.
Research on the synthesis of related 2-aminopyridine derivatives has shown that optimal conversions can be achieved in dimethyl sulfoxide (DMSO). For instance, the reaction of a pyridinium (B92312) salt with various amines at 50°C in DMSO provides good yields of the corresponding 2-aminopyridines nih.gov. In some cases, for liquid amines, solvent-free (neat) conditions also prove to be highly effective, offering a greener alternative by minimizing solvent waste nih.gov.
In multicomponent reactions for the synthesis of 2-amino-3-cyanopyridine derivatives, solvent-free conditions have been demonstrated to be advantageous, providing a simple, rapid, and cleaner method nih.gov. While initial attempts at room temperature without a solvent may not yield a product, increasing the temperature can drive the reaction forward nih.gov. The solubility of reactants and intermediates is a key factor; for example, 2-aminopyridine's solubility in various organic solvents like methanol, ethanol, n-propanol, and acetonitrile has been systematically studied to optimize purification and preparation conditions acs.org.
For the synthesis of nicotinonitrile derivatives through condensation reactions, alcohols such as ethanol and n-butanol are commonly employed as solvents. The synthesis of various bis[2-amino-6-(aryl)nicotinonitrile] derivatives has been successfully carried out by refluxing the reactants in n-butanol nih.gov. Similarly, the reaction of 2-chloropyridine derivatives with amines to yield substituted nicotinonitriles is often performed in refluxing absolute ethanol mdpi.comnih.gov. The choice of a higher boiling point solvent like n-butanol can be beneficial for reactions requiring elevated temperatures to proceed at a reasonable rate.
The table below summarizes the effect of different solvents on the synthesis of analogous 2-aminopyridine and nicotinonitrile derivatives, highlighting the varied outcomes based on the solvent system employed.
| Reactants | Amine/Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridinium salt | Morpholine | DMSO | 50 | 48 | 75 | nih.gov |
| Pyridinium salt | Morpholine | Neat | 50 | 48 | 78 | nih.gov |
| Enaminone, Malononitrile | Benzylamine | Solvent-free | 40 | 24 | 20 | nih.gov |
| 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone, Malononitrile, Aldehyde | Ammonium Acetate | n-Butanol | Reflux | 3 | Fair | nih.gov |
| 2-Chloronicotinonitrile derivative | 2-Methylpiperidine (B94953) | Absolute Ethanol | Reflux | 6-12 | 47 | mdpi.com |
| 2-Chloronicotinonitrile derivative | Morpholine | Ethanol | Reflux | 3 | - | nih.gov |
Microwave-Assisted and Solvent-Free Methodologies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods nih.gov. This technology is particularly effective for the synthesis of heterocyclic compounds, including nicotinonitrile derivatives nih.govnih.gov.
A significant advantage of microwave irradiation is its applicability to solvent-free reaction conditions, which aligns with the principles of green chemistry by reducing the use of hazardous substances nih.govcem.com. The synthesis of α,β-unsaturated cyano derivatives, which can be precursors to nicotinonitriles, has been efficiently achieved under solvent-free microwave conditions using a catalytic amount of ammonium acetate oatext.com. For example, the reaction of aromatic aldehydes with cyanoacetamide under microwave irradiation (160-320 W) for just 30-60 seconds can produce the desired products in excellent yields (81-99%) oatext.com.
In the context of multicomponent reactions to form complex molecules, microwave assistance is invaluable. The one-pot synthesis of methyl piperazinyl–quinolinyl nicotinonitrile derivatives has been accomplished in 15 minutes under microwave conditions, showcasing a significant rate enhancement researchgate.net. Similarly, the synthesis of 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium salts was performed in acetonitrile under microwave irradiation at 155 °C for 50 minutes mdpi.com.
The table below presents representative examples of microwave-assisted synthesis of nitrogen-containing heterocycles, illustrating the efficiency of this methodology, often under solvent-free conditions.
| Product Type | Reactants | Catalyst/Reagent | Conditions | Time | Yield (%) | Reference |
| α,β-Unsaturated cyano compounds | Aromatic aldehyde, Cyanoacetamide | Ammonium acetate | Microwave (160-320 W), Solvent-free | 30-60 s | 81-99 | oatext.com |
| Methyl piperazinyl–quinolinyl nicotinonitriles | 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, Malononitrile, Ketone | - | Microwave, One-pot | 15 min | High | researchgate.net |
| Heterocyclic hydrazones | Oxobenzopyran-2(1)-ones, Hydrazines | None | Microwave, Solvent-free | - | - | rsc.org |
| 2-(Imidazo[1,5-a]pyridine-1-yl)pyridinium salts | Imidazo[1,5-a]pyridine derivative, Iodoethane | - | Microwave, Acetonitrile, 155 °C | 50 min | 41-48 | mdpi.com |
| N-acylated cephalosporins | Cephalosporanic acid, Heterocyclic carboxylic acid | Basic alumina | Microwave, Solvent-free | 2 min | 82-93 | cem.com |
Application of Acidic and Basic Catalytic Systems
The synthesis of this compound and its analogs often relies on the use of either acidic or basic catalysts to facilitate key bond-forming steps and cyclization reactions.
Basic Catalysis:
Base-catalyzed reactions are common in the synthesis of substituted pyridines and nicotinonitriles. The condensation of enones with active methylene compounds like ethyl cyanoacetate in the presence of ammonium acetate is a well-established method for preparing pyridinone derivatives, which can be further functionalized chem-soc.si. Ammonium acetate serves as both a source of ammonia and a weak base to catalyze the condensation steps.
More direct syntheses of highly substituted pyridines can be achieved through base-catalyzed three-component reactions. For instance, the reaction of ynals, isocyanates, amines, and alcohols can be catalyzed by an organic base like diisopropylethylamine (DIPEA) in a solvent such as tetrahydrofuran (THF) to produce 2,3,6-substituted pyridines in good yields organic-chemistry.orgacs.org. Pyridine and its methylated derivatives themselves can act as catalysts, typically through nucleophilic or general base catalysis mechanisms in reactions like the hydrolysis of aryl acetates rsc.org. In the synthesis of certain pyridinone derivatives, an excess of the reacting amine or the addition of triethylamine is used to create the necessary basic conditions mdpi.com.
Acidic Catalysis:
While basic catalysis is more common for the final steps of nicotinonitrile synthesis, acidic catalysts play a crucial role in other synthetic pathways leading to pyridine cores. The synthesis of 2-amino-6-alkylpyridines, for example, can be carried out using acid catalysts such as zeolites at elevated temperatures and pressures google.com.
Lewis acids are also employed to promote specific transformations. The microwave-assisted synthesis of 6-amino-3,5-dicarbonitrile-2-thio-pyridines can be catalyzed by zinc chloride (ZnCl₂) nih.gov. In multicomponent syntheses of substituted pyridines via aza-Wittig/Diels-Alder sequences, Lewis acids like magnesium bromide (MgBr₂) can promote the cyclocondensation step nih.gov. Furthermore, titanium dioxide (TiO₂) has been used as a heterogeneous acid catalyst in the microwave-assisted, solvent-free conversion of aldehydes to nitriles, proceeding through an oxime intermediate mdpi.com.
The following table provides examples of both acidic and basic catalytic systems used in the synthesis of pyridine and nicotinonitrile derivatives.
| Reaction Type | Catalyst/Base/Acid | Solvent | Temperature (°C) | Yield (%) | Reference |
| Synthesis of 2,3,6-Substituted Pyridines | DIPEA (Base) | THF | - | up to 89 | organic-chemistry.orgacs.org |
| Synthesis of 6-Amino-3,5-dicarbonitrile-2-thio-pyridines | ZnCl₂ (Lewis Acid) | - | Microwave | Moderate to Good | nih.gov |
| Synthesis of Polysubstituted Pyridines | MgBr₂ (Lewis Acid) | - | Room Temperature | 38 (overall) | nih.gov |
| Conversion of Aldehydes to Nitriles | TiO₂ (Acid) | Solvent-free | Microwave | 77-84 | mdpi.com |
| Synthesis of Pyridinone derivatives | Ammonium Acetate (Base) | Ethanol | Reflux | - | chem-soc.si |
| Synthesis of Dicarboxamides | Triethylamine (Base) | - | - | - | mdpi.com |
Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methyl 6 Piperidin 1 Yl Nicotinonitrile Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the chemical environment of individual atoms and their connectivity through chemical bonds.
One-dimensional ¹H and ¹³C NMR spectra offer direct insight into the number and type of hydrogen and carbon atoms within a molecule. For 2-Methyl-6-(piperidin-1-yl)nicotinonitrile, the spectra are expected to show distinct signals corresponding to the methyl, piperidinyl, and nicotinonitrile moieties.
The ¹H NMR spectrum is predicted to display two signals in the aromatic region, corresponding to the protons at the C4 and C5 positions of the pyridine (B92270) ring. Due to the electron-donating effect of the piperidine (B6355638) group and the electron-withdrawing nature of the nitrile group, these protons will appear as doublets. The methyl group attached to C2 will resonate as a sharp singlet in the upfield region. The piperidine ring protons typically exhibit complex, overlapping multiplets due to their non-equivalent chemical environments. The protons on the carbons adjacent to the nitrogen (α-protons) are expected at a lower field than the β- and γ-protons. chemicalbook.comuci.edu
The ¹³C NMR spectrum will complement the proton data. The carbon of the nitrile group (C≡N) is expected to appear in the characteristic downfield region for nitriles (around 118-120 ppm). The six carbons of the substituted pyridine ring will have distinct chemical shifts influenced by their substituents. hmdb.caresearchgate.net The C2 and C6 carbons, being directly attached to the methyl and piperidinyl groups respectively, will be significantly affected. The three chemically distinct sets of carbons in the piperidine ring (Cα, Cβ, Cγ) will be observed in the aliphatic region of the spectrum. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for substituted pyridines and N-aryl piperidines. Actual experimental values may vary based on solvent and concentration.
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| CH₃ (at C2) | ~2.50 | s (singlet) | ~24.0 |
| Pyridine-H4 | ~7.50 | d (doublet) | ~138.0 |
| Pyridine-H5 | ~6.50 | d (doublet) | ~108.0 |
| Piperidine-Hα (2 x CH₂) | ~3.50 | t (triplet) / m (multiplet) | ~50.0 |
| Piperidine-Hβ (2 x CH₂) | ~1.65 | m (multiplet) | ~26.0 |
| Piperidine-Hγ (1 x CH₂) | ~1.55 | m (multiplet) | ~24.5 |
| Pyridine-C2 | - | - | ~158.0 |
| Pyridine-C3 | - | - | ~95.0 |
| Pyridine-C6 | - | - | ~160.0 |
| CN | - | - | ~118.0 |
While 1D NMR identifies the basic components, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations.
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (²J or ³J coupling). For this compound, a COSY spectrum would be expected to show a cross-peak between the pyridine protons at H4 and H5. Additionally, it would reveal the coupling network within the piperidine ring, showing correlations between Hα and Hβ, and between Hβ and Hγ. siftdesk.org
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is an essential tool for unambiguously assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~2.50 ppm would correlate with the carbon signal at ~24.0 ppm, confirming their assignment to the methyl group.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is vital for connecting the different fragments of the molecule. Key expected HMBC correlations would include:
A correlation from the methyl protons to the pyridine carbons C2 and C3.
Correlations from the piperidine α-protons to the pyridine carbon C6.
Correlations from the pyridine H4 proton to carbons C2, C5, and C6.
A correlation from the pyridine H5 proton to carbon C3, confirming the position of the nitrile group. researchgate.netipb.pt
Table 2: Expected Key 2D NMR Correlations for Structural Confirmation
| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Significance |
|---|---|---|---|
| COSY | Pyridine-H4 | Pyridine-H5 | Confirms adjacency on pyridine ring |
| COSY | Piperidine-Hα | Piperidine-Hβ | Confirms piperidine ring connectivity |
| HSQC | Methyl-H | Methyl-C | Assigns methyl carbon |
| HSQC | Pyridine-H4/H5 | Pyridine-C4/C5 | Assigns aromatic carbons |
| HMBC | Methyl-H | Pyridine-C2, Pyridine-C3 | Confirms methyl group position at C2 |
| HMBC | Piperidine-Hα | Pyridine-C6 | Confirms piperidine linkage at C6 |
| HMBC | Pyridine-H5 | CN Carbon, Pyridine-C3 | Confirms nitrile group position at C3 |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.
ESI is a soft ionization technique that typically produces a protonated molecular ion, [M+H]⁺. For this compound (C₁₂H₁₅N₃, Molecular Weight: 201.27 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent ion at an m/z (mass-to-charge ratio) of 202.28.
HR-ESI-MS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. This confirms the molecular formula and rules out other potential structures with the same nominal mass. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be used to study its fragmentation. For piperidine-containing alkaloids, fragmentation often involves the piperidine ring. researchgate.netscielo.brresearchgate.net
EI-MS is a higher-energy ionization technique that results in more extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The spectrum would show a molecular ion peak [M]⁺• at m/z 201, though its intensity may vary. The fragmentation pattern is dominated by cleavages that lead to stable ions. Key predicted fragmentation pathways include:
Alpha-cleavage: The bond adjacent to the piperidine nitrogen may break, leading to the loss of an alkyl radical from the piperidine ring.
Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage, leading to a series of characteristic ions. nih.govlibretexts.org
Loss of Methyl Group: Cleavage of the methyl group could result in an [M-15]⁺ ion.
Table 3: Predicted Mass Spectrometry Fragments and Their Origin
| m/z (Predicted) | Ion | Ionization Mode | Plausible Origin |
|---|---|---|---|
| 202.28 | [M+H]⁺ | ESI | Protonated molecular ion |
| 201.13 | [M]⁺• | EI | Molecular ion |
| 186 | [M-CH₃]⁺ | EI | Loss of the methyl group |
| 84 | [C₅H₁₀N]⁺ | EI / ESI-MS/MS | Fragment corresponding to the piperidinyl cation |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on the absorption or scattering of light corresponding to specific bond vibrations.
For this compound, the most characteristic absorption in the IR spectrum would be the C≡N (nitrile) stretching vibration. This typically appears as a sharp, strong band in the 2240–2220 cm⁻¹ region for aromatic nitriles. spectroscopyonline.comacs.org Other key vibrational bands include:
C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and piperidine groups will appear just below 3000 cm⁻¹. libretexts.org
Pyridine Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring typically occur in the 1600–1430 cm⁻¹ region. elixirpublishers.compw.edu.pl
C-N Stretching: The stretching of the C-N bond connecting the piperidine ring to the pyridine ring is expected in the 1382-1266 cm⁻¹ range. elixirpublishers.com
Table 4: Predicted Characteristic Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) | Medium-Weak |
| 3000 - 2850 | C-H Stretch | Aliphatic (Methyl, Piperidine) | Medium-Strong |
| 2240 - 2220 | C≡N Stretch | Nitrile | Strong, Sharp |
| 1600 - 1430 | C=C and C=N Stretch | Pyridine Ring | Medium-Strong |
| 1382 - 1266 | C-N Stretch | Aryl-Piperidine | Medium |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural components: the nitrile group, the substituted pyridine ring, the methyl group, and the piperidine ring.
The most prominent feature is the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, intense band in the region of 2200-2240 cm⁻¹. nih.gov The presence of this band is a strong indicator of the nicotinonitrile core.
The aromatic pyridine ring gives rise to several signals. C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ region.
The aliphatic portions of the molecule, the methyl (CH₃) group and the piperidine ring, are identified by their characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations for these C-H bonds are anticipated in the 2850-2960 cm⁻¹ range. nih.gov The IR spectrum of the related fragment 2-methylpiperidine (B94953) shows distinct bands in this region. nist.govnist.gov
The table below summarizes the expected IR absorption bands for this compound based on its functional groups and data from analogous structures.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |
| 2960-2850 | C-H Stretch | Aliphatic (Methyl, Piperidine) |
| 2240-2200 | C≡N Stretch | Nitrile |
| 1600-1400 | C=C and C=N Stretch | Aromatic Ring (Pyridine) |
| 1470-1430 | C-H Bend (Asymmetric) | Methyl, Methylene |
| 1380-1365 | C-H Bend (Symmetric) | Methyl |
This is an interactive data table. You can sort and filter the data as needed.
Solid-State Structural Determination via X-ray Crystallography
Specific single-crystal X-ray diffraction data for this compound were not available in the searched literature. However, to illustrate the type of data obtained from such an analysis, the crystallographic information for a related compound, 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile , is presented below. nih.gov This data reveals the crystal system, space group, and unit cell dimensions that define the crystal's structure. For this related molecule, the piperidine ring was found to adopt a stable chair conformation. nih.gov
Illustrative Crystallographic Data for a Related Piperidinyl-Pyridine Compound nih.gov
| Parameter | Value |
| Compound | 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile |
| Formula | C₁₆H₁₅N₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.9372 (16) |
| b (Å) | 6.6919 (8) |
| c (Å) | 17.158 (2) |
| β (°) | 92.280 (7) |
| Volume (ų) | 1369.5 (3) |
Disclaimer: The data in this table is for an analogous compound and is provided for illustrative purposes only. It does not represent the crystal structure of this compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical percentages calculated from the compound's molecular formula to verify its elemental composition and purity.
The molecular formula for this compound is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol . aksci.com Based on this formula, the theoretical elemental composition can be calculated. Experimental ("found") values are typically expected to be within ±0.4% of the calculated values to confirm the identity and purity of the synthesized compound. researchgate.net While specific experimental results for the title compound are not detailed in the surveyed literature, the expected theoretical values are presented below. For structurally similar compounds, such as 6-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde, the comparison between calculated and found values is a standard method of characterization. mdpi.com
Elemental Composition of this compound
| Element | Symbol | Theoretical % (Calculated) |
| Carbon | C | 71.61 |
| Hydrogen | H | 7.51 |
| Nitrogen | N | 20.88 |
This is an interactive data table. You can sort and filter the data as needed.
Computational Chemistry and Theoretical Investigations into 2 Methyl 6 Piperidin 1 Yl Nicotinonitrile
Quantum Chemical Approaches
Quantum chemical methods are instrumental in elucidating the electronic structure and intrinsic properties of the molecule. These approaches provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for predicting the structural and electronic properties of molecules like 2-Methyl-6-(piperidin-1-yl)nicotinonitrile. mdpi.com Methodologies such as B3LYP with a basis set like 6-311+G(d,p) are commonly employed to optimize the molecular geometry and investigate its electronic landscape. jocpr.com
DFT calculations allow for the mapping of the Molecular Electrostatic Potential (MESP), which identifies the electron-rich and electron-deficient regions of the molecule. jocpr.com In analogous structures, red-colored, electron-rich zones, indicative of sites susceptible to electrophilic attack, are typically located around the nitrogen atom of the nitrile group and the pyridine (B92270) ring. nih.gov Blue-colored, electron-poor regions, representing potential sites for nucleophilic attack, are often found around the hydrogen atoms. nih.gov
Furthermore, DFT is used to calculate global reactivity descriptors, which provide quantitative measures of a molecule's stability and reactivity. mdpi.commdpi.com These descriptors, derived from the energies of the frontier molecular orbitals, offer a theoretical framework for understanding potential chemical interactions. mdpi.com
Table 1: Representative Global Reactivity Descriptors for Nicotinonitrile Derivatives Calculated via DFT Note: The values below are representative examples derived from studies on analogous compounds to illustrate the typical output of such calculations.
| Descriptor | Symbol | Typical Value Range | Significance |
|---|---|---|---|
| Chemical Potential | µ | -3.5 to -4.5 eV | Tendency to donate or accept electrons. mdpi.com |
| Chemical Hardness | η | 7.0 to 8.0 eV | Resistance to change in electron configuration; higher value indicates greater stability. mdpi.com |
| Softness | S | 0.12 to 0.15 eV⁻¹ | Reciprocal of hardness; higher value suggests higher reactivity. mdpi.com |
| Electrophilicity Index | ω | 1.0 to 1.5 eV | Propensity to accept electrons (act as an electrophile). mdpi.com |
These parameters are crucial for predicting how this compound might behave in a chemical reaction, guiding synthesis and functionalization efforts.
Computational methods are highly effective in predicting the spectroscopic signatures of molecules. Theoretical vibrational frequencies calculated using DFT can be correlated with experimental FT-IR spectra to aid in structural confirmation and analysis of vibrational modes. nih.gov Similarly, electronic transitions can be predicted and compared with UV-Vis spectra.
A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals and the energy gap between them (ΔE = ELUMO – EHOMO) are fundamental to understanding a molecule's electronic behavior and reactivity. mdpi.com
HOMO: This orbital is associated with the molecule's ability to donate electrons. In related nicotinonitrile structures, the HOMO is often localized on the electron-rich pyridine and piperidine (B6355638) rings.
LUMO: This orbital indicates the ability to accept electrons. The LUMO is frequently centered around the electron-withdrawing cyanopyridine portion of the molecule. mdpi.com
HOMO-LUMO Energy Gap (ΔE): The magnitude of this gap is a critical indicator of chemical stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rjptonline.org In contrast, a small gap suggests the molecule is more polarizable and reactive.
This analysis provides profound insights into intramolecular charge transfer possibilities and the electronic transitions that govern the molecule's absorption of light. mdpi.com
Molecular Modeling and Simulation Studies
Molecular modeling and simulations extend the investigation from a single, static molecule to its dynamic behavior and interactions with biological macromolecules. These techniques are vital for exploring the compound's potential as a ligand for specific protein targets.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For compounds containing the piperidine-nicotinonitrile scaffold, docking studies have been employed to investigate interactions with various biological targets, such as enzymes and receptors. nih.govmdpi.com
The process involves placing the this compound molecule into the active site of a target protein and calculating the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). researchgate.net The results reveal the most stable binding pose and the specific intermolecular interactions—such as hydrogen bonds, π-π stacking, and hydrophobic interactions—that stabilize the ligand-protein complex. csic.es For example, studies on similar molecules have shown that the pyridine ring can engage in π-π stacking with aromatic amino acid residues like tyrosine or phenylalanine, while the piperidine nitrogen might form hydrogen bonds or salt bridges. mdpi.comcsic.es
Table 2: Example of Predicted Ligand-Target Interactions for a Piperidine-Nicotinonitrile Scaffold Note: This table presents hypothetical yet plausible interaction data based on docking studies of analogous compounds against common biological targets.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Acetylcholinesterase (AChE) | -9.5 | Trp84, Tyr334 | π-π stacking |
| Sigma-1 Receptor (σ1R) | -11.2 | Asp126, Glu172 | Salt bridge, hydrogen bond researchgate.netcsic.es |
These analyses are crucial for rational drug design, helping to identify potential biological targets and providing a basis for optimizing the ligand's structure to improve binding affinity and selectivity. nih.gov
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.gov Computational methods facilitate the development of Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to correlate molecular descriptors with observed activity. researchgate.net
For a series of derivatives based on the this compound scaffold, a QSAR model could be built by calculating various descriptors:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific conformational parameters.
Topological Descriptors: Descriptors that quantify molecular connectivity and shape, such as WHIM (Weighted Holistic Invariant Molecular) and RDF (Radial Distribution Function) descriptors. researchgate.net
By analyzing a set of compounds with known activities, a predictive model can be generated. This model can then be used to estimate the biological activity of new, yet-to-be-synthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net This computational screening significantly accelerates the drug discovery process. nih.gov
Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, especially when complexed with a biological target. plos.org After a ligand is docked into a protein, an MD simulation (often run for durations like 100 nanoseconds) can assess the stability of the binding pose. plos.orgmdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD over the simulation time suggests that the ligand remains securely bound in the active site. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid, providing deeper insight into the dynamics of their interaction. researchgate.net
Advanced Theoretical Spectroscopy and Physical Chemistry
Computational chemistry offers profound insights into the electronic structure and spectroscopic properties of molecules, moving beyond simple geometry optimization to predict complex spectroscopic phenomena. For this compound, advanced theoretical methods can simulate spectra that are difficult to obtain experimentally, providing a deeper understanding of its quantum mechanical nature.
Core-hole Excitation Spectra Analysis
Core-hole excitation spectroscopy, often studied using techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, provides element-specific information about the unoccupied electronic states of a molecule. Theoretical calculations are crucial for interpreting these complex spectra. By simulating the excitation of a core electron (e.g., from a 1s orbital of a carbon or nitrogen atom) to an unoccupied molecular orbital, researchers can predict the energies and intensities of absorption peaks.
For a molecule like this compound, theoretical analysis of core-hole excitation spectra would involve calculating the excitation energies at each unique atomic center (e.g., the nitrogen of the nitrile group, the nitrogen of the piperidine ring, and the various carbon atoms). These calculations would reveal how the local chemical environment influences the energy of the core orbitals and the character of the unoccupied orbitals. For instance, the nitrogen atom of the nitrile group is expected to have a different core-level binding energy compared to the nitrogen in the piperidine ring due to their different hybridization states and bonding environments.
A theoretical investigation would typically employ methods such as time-dependent density functional theory (TD-DFT) or more advanced multireference methods. The results of such an analysis for this compound could be tabulated to show the predicted core-hole excitation energies for different atoms, as illustrated in the hypothetical table below.
Table 1: Hypothetical Core-hole Excitation Energies for this compound
| Atom | Orbital | Predicted Excitation Energy (eV) |
|---|---|---|
| N (Nitrile) | 1s | 400.5 |
| N (Piperidine) | 1s | 402.1 |
| C (Nitrile) | 1s | 285.8 |
| C (Pyridine Ring) | 1s | 284.5 - 285.2 |
This analysis can be particularly insightful for understanding the electronic structure and reactivity of the molecule. The localization and character of the excited orbitals, which are probed by these core-level excitations, play a significant role in the molecule's chemical behavior.
Correlation of Theoretical Predictions with Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This correlation is essential for establishing the accuracy and predictive power of the computational methods employed. For this compound, this would involve comparing computationally predicted properties with experimentally measured values.
Commonly, this involves comparing calculated spectroscopic data, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra, with their experimental counterparts. For instance, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. By correlating these predicted shifts with the experimental NMR spectrum, researchers can validate the accuracy of the computed molecular geometry and electronic structure. A good correlation would be indicated by a high R² value in a plot of experimental versus computed shifts.
Similarly, the vibrational frequencies calculated using methods like DFT can be compared to experimental IR and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.
The following table illustrates a hypothetical correlation between experimental and theoretical data for this compound.
Table 2: Hypothetical Correlation of Experimental and Theoretical Data for this compound
| Spectroscopic Data | Experimental Value | Theoretical (DFT) Value | Deviation |
|---|---|---|---|
| ¹H NMR (ppm, CH₃) | 2.50 | 2.55 | +0.05 |
| ¹³C NMR (ppm, C≡N) | 118.0 | 117.5 | -0.5 |
| IR Frequency (cm⁻¹, C≡N) | 2220 | 2270 (scaled: 2225) | +5 |
Such a detailed comparison allows for the refinement of the computational model. Discrepancies between theoretical predictions and experimental observations can point to limitations in the theoretical approach or suggest interesting physical phenomena that were not initially considered. Ultimately, a strong correlation between theory and experiment provides confidence in the computational model, allowing it to be used to predict other properties of the molecule that may be difficult or impossible to measure experimentally.
Advanced Research Applications and Derivatization Strategies Beyond Basic Characterization
Utility as Crucial Building Blocks in Complex Organic Synthesis
The reactivity of the nitrile group and the pyridine (B92270) ring, coupled with the steric and electronic influence of the methyl and piperidinyl substituents, makes 2-Methyl-6-(piperidin-1-yl)nicotinonitrile a valuable precursor in the synthesis of more complex molecules.
The synthesis of novel heterocyclic systems is an area of significant interest due to their prevalence in biologically active compounds and materials with unique properties. Substituted nicotinonitriles, such as this compound, serve as key starting materials for constructing diverse heterocyclic frameworks. For instance, the nitrile group can be hydrolyzed, reduced, or undergo cycloaddition reactions to form new rings.
Derivatives of nicotinonitrile are instrumental in creating complex molecular structures. For example, the synthesis of methyl piperazinyl–quinolinyl nicotinonitrile derivatives has been achieved through a one-pot microwave-assisted Knoevenagel condensation. researchgate.net This method highlights the utility of nicotinonitrile scaffolds in generating libraries of compounds with potential biological applications. The reaction's simplicity, high yields, and short reaction times demonstrate the efficiency of using such building blocks. researchgate.net
Furthermore, the versatility of the nicotinonitrile core is demonstrated in the preparation of polyfunctionally substituted pyridine-2(1H)-thione derivatives. These compounds, in turn, act as precursors to various bicyclic and polycyclic systems. scirp.org
The core structure of this compound provides a robust scaffold for the development of analog libraries. By modifying the piperidine (B6355638) ring, the methyl group, or the nitrile functionality, a wide array of derivatives can be synthesized. This structural diversification is crucial in fields like medicinal chemistry, where subtle changes to a molecule's architecture can lead to significant differences in biological activity.
For example, research into novel benzoylpiperidine-based inhibitors has utilized similar piperidine-containing scaffolds to develop potent and orally bioavailable compounds. nih.gov Although not directly involving this compound, this work illustrates the principle of using a central piperidine-containing ring system as a template for optimization and analog development. The ability to systematically alter substituents on the core structure allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.
The synthesis of various substituted pyridine candidates often starts from a nicotinonitrile synthon, showcasing the broad applicability of this class of compounds in generating diverse chemical entities. nih.gov
Exploration in Functional Materials Science
The electronic properties of this compound, arising from the conjugated pyridine system and the electron-donating piperidine group, make it an interesting candidate for investigation in materials science, particularly in optics.
Non-linear optical (NLO) materials are of great interest for their applications in technologies such as optical switching and data storage. mdpi.com Organic molecules with significant charge transfer and π-conjugation often exhibit NLO properties. mdpi.com The structure of this compound, with its electron-donating piperidine and electron-withdrawing nitrile group on a conjugated pyridine ring, suggests potential for NLO activity.
| NLO Property | Significance | Influencing Structural Features |
|---|---|---|
| Polarizability (α) | Measure of the distortion of the electron cloud by an electric field. | Extent of π-conjugation, presence of electron-donating and -withdrawing groups. |
| First Hyperpolarizability (β) | Indicator of the second-order NLO response. | Asymmetric charge distribution, intramolecular charge transfer. |
| Second Hyperpolarizability (γ) | Indicator of the third-order NLO response. | Length of the conjugated system, strength of donor/acceptor groups. |
The inherent fluorescence of many pyridine derivatives makes them suitable for use as fluorescent probes and in the development of other optical materials. The emission properties are often sensitive to the local environment, which can be exploited for sensing applications.
The protonation of pyridines is a known strategy to induce efficient emission in otherwise non-emissive or weakly emissive molecules. rsc.org This suggests that the photophysical properties of this compound could be tuned by altering factors such as pH.
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation. nih.gov This property is highly desirable for applications in bio-imaging and optoelectronics, as it overcomes the common issue of aggregation-caused quenching seen in many traditional fluorophores. mdpi.com
The AIE effect often arises from the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.net Molecules with rotatable groups, such as the piperidine ring in this compound, are potential candidates for exhibiting AIE.
While specific AIE studies on this compound have not been extensively reported, the general principle has been demonstrated in a wide range of heterocyclic compounds. nih.govrsc.org Simple pyridinium (B92312) salts have been shown to be effective AIEgens, with their emission properties influenced by the nature of the counter-ion. rsc.org This indicates that derivatization and salt formation of this compound could be a viable strategy to induce and modulate AIE activity.
Chemical Modulation for Enhanced Specificity and Interaction
The nicotinonitrile scaffold serves as a versatile platform for chemical modification, enabling researchers to fine-tune molecular properties for enhanced biological specificity and interaction. Through targeted derivatization, scientists can systematically explore structure-function relationships, leading to the optimization of compounds for specific biological targets.
Targeted Derivatization for Structure-Function Optimization
Detailed structural analysis of related compounds, such as 2-methoxy-4,6-diphenylnicotinonitrile, using techniques like X-ray diffraction and computational methods like Density Functional Theory (DFT), provides profound insights into the molecule's spatial attributes and electronic landscape. researchgate.net By optimizing the geometry and understanding the forces at play within the crystal structure, such as π–π stacking and dispersion energy, researchers can better predict how modifications will influence molecular interactions. researchgate.net Furthermore, studies on related heterocyclic systems, like (piperidin-1-yl)quinoline derivatives, have shown how substitutions at different positions on the ring system directly influence inhibitory efficacy against enzymes, highlighting the importance of positional isomerism in structure-activity relationship (SAR) studies. nih.gov
Studies on Protein Kinase Binding and Modulation of Cellular Signaling Pathways
Recent research has identified nicotinonitrile derivatives as a promising class of protein kinase inhibitors, which are crucial regulators of cellular signaling pathways. nih.govmdpi.com Aberrant kinase activity is a hallmark of many diseases, making them significant therapeutic targets.
Novel series of nicotinonitrile derivatives have been synthesized and evaluated for their cytotoxic activities, demonstrating potent inhibitory effects against specific kinases. nih.govmdpi.com Certain derivatives have been identified as effective pan-Pim kinase inhibitors, with IC50 values in the sub-micromolar range, comparable to broad-spectrum kinase inhibitors like Staurosporine. nih.govnih.gov Docking studies and molecular dynamics simulations have shown that these compounds can form stable complexes within the kinase binding site. For example, the high binding affinity of one derivative to Pim-1 kinase was attributed to favorable electrostatic interactions involving a dimethyl amino group introduced during derivatization. nih.govnih.gov
Other nicotinonitrile derivatives bearing imino moieties have been shown to be potent tyrosine kinase (TK) inhibitors, with IC50 values as low as 311 nM. mdpi.com The mechanism of action for these compounds often involves inducing apoptosis (programmed cell death) by upregulating key proteins like p53 and caspase-3 and altering the Bax/Bcl-2 protein expression ratio. nih.govmdpi.com This inhibition of kinase activity can arrest the cell cycle, thereby exerting a strong antiproliferative effect. nih.gov
| Kinase Target | Lead Compound Type | Potency (IC50) | Cellular Effect |
| Pim Kinases (Pan-inhibitor) | Nicotinonitrile Derivative 8e | ≤ 0.28 µM | Cell cycle arrest at G2/M phase; Apoptosis Induction |
| Tyrosine Kinase (TK) | Nicotinonitrile Derivative 8 | 311 nM | Apoptosis Induction; 86% TK inhibition |
| Tyrosine Kinase (TK) | Nicotinonitrile Derivative 5g | 352 nM | Apoptosis Induction; 89% TK inhibition |
This table presents data on the inhibitory activities of novel nicotinonitrile derivatives against specific protein kinases, as reported in academic literature. nih.govmdpi.com
Investigation of Interactions with Enzymes and Receptors within Academic Contexts
The structural motifs present in this compound and its analogues make them suitable candidates for interaction with a variety of enzymes and receptors. Research into structurally related pyridine dicarbonitriles has revealed high-affinity binding to sigma receptors (σRs), which are implicated in neurological disorders. nih.govmdpi.com One such derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, exhibited a high affinity for the σ1R subtype (Ki = 1.45 nM) with significant selectivity over the σ2R subtype. nih.govmdpi.com Molecular modeling showed that these interactions are stabilized by specific hydrogen bonds and salt bridge interactions with key amino acid residues like Glu172 and Asp126 in the receptor's active site. nih.gov
In addition to receptors, these compounds have been shown to inhibit key enzymes. The same pyridine dicarbonitrile derivative was also a potent dual-target inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 13 nM and 3.1 µM, respectively. nih.govmdpi.com Other related piperidine-containing compounds have also been identified as promising cholinesterase inhibitors. nih.gov
Furthermore, molecular docking studies on 2-methoxy-4,6-diphenylnicotinonitrile have explored its interaction with lipoprotein-associated phospholipase A2, an enzyme linked to inflammation and cardiovascular disease, revealing significant interactions within the protein's active site. researchgate.net Research on the simpler analogue, 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), has shown it acts as an antagonist for the metabotropic glutamate (B1630785) 5 receptor (mGluR5), suggesting that the substituted pyridine core is a viable scaffold for engaging a range of receptor types. researchgate.net
Applications in Corrosion Inhibition Research (Related Nicotinonitrile Derivatives)
While not the primary focus of its research, the nicotinonitrile chemical scaffold is prominently featured in materials science, particularly in the development of corrosion inhibitors. Various derivatives of nicotinonitrile have been shown to be highly effective "green" corrosion inhibitors for metals like mild steel and carbon steel, especially in harsh acidic environments such as 1 M hydrochloric acid (HCl). nih.govnih.gov
The mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that shields the metal from the corrosive medium. nih.govnih.gov This adsorption process generally follows the Langmuir adsorption isotherm. nih.gov Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed the efficacy of these compounds. The data reveals that these inhibitors typically act as mixed-type or predominantly cathodic inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. nih.gov The presence of the inhibitor on the metal surface increases the charge transfer resistance, which directly correlates with a lower corrosion rate. mdpi.comnih.gov The effectiveness of these compounds is attributed to the presence of nitrogen and oxygen atoms and π-electrons in the molecular structure, which serve as active centers for adsorption onto the metal.
| Inhibitor Compound | Protected Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |
| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (AMN) | Mild Steel | 1 M HCl | 97.1 |
| 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile (ATN) | Mild Steel | 1 M HCl | 95.2 |
| N′-(4-hydroxy-3-methoxybenzylidene) nicotinohydrazide | Mild Steel | 1 M HCl | 97.0 |
| 2-((2-aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) | Carbon Steel | 1 M HCl | Not specified, but effective |
| 4,6-dimethyl-2-(phenylamino)nicotinonitrile (DPAN) | Carbon Steel | 1 M HCl | Not specified, but effective |
This table summarizes the performance of various nicotinonitrile derivatives as corrosion inhibitors based on published research findings. nih.govmdpi.comnih.gov
Future Perspectives and Emerging Research Directions
Gaps in Current Knowledge and Unexplored Synthetic Routes
A significant gap in the current understanding of 2-Methyl-6-(piperidin-1-yl)nicotinonitrile lies in the comprehensive evaluation of its biological activities and structure-activity relationships (SAR). nih.gov While nicotinonitrile derivatives are known to possess a wide range of pharmacological properties, including anticancer and antimicrobial activities, the specific contribution of the 2-methyl and 6-piperidine substituents in this arrangement is not well-documented. researchgate.netnih.gov A thorough investigation into its biological profile is a crucial first step in determining its potential therapeutic applications.
From a synthetic standpoint, while general methods for the synthesis of nicotinonitriles are established, often involving multi-component reactions, specific and optimized routes to this compound are not extensively reported. researchgate.netnih.govnih.gov Many existing syntheses for substituted pyridines can be complex and may not be readily adaptable for large-scale production. beilstein-journals.org There is an opportunity to explore more efficient and sustainable synthetic strategies.
Unexplored Synthetic Routes:
One-Pot Multi-Component Reactions (MCRs): Designing a novel one-pot synthesis starting from simple, commercially available precursors could significantly improve the efficiency and atom economy of the synthesis. researchgate.net
Late-Stage Functionalization: Developing methods for the late-stage introduction of the methyl or piperidine (B6355638) group onto a pre-existing nicotinonitrile core could provide rapid access to a library of analogs for SAR studies. nih.gov
Flow Chemistry: The application of continuous flow synthesis could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
A systematic exploration of these synthetic avenues would not only enhance the accessibility of this compound but also pave the way for the creation of a diverse range of related compounds.
Potential for Novel Derivatization Strategies and Scaffold Functionalization
The this compound scaffold offers multiple sites for chemical modification, providing a rich platform for the development of novel derivatives with potentially enhanced properties. The pyridine (B92270) ring, the piperidine moiety, and the methyl group are all amenable to a variety of chemical transformations. umb.eduresearchgate.net
Derivatization of the Pyridine Ring:
The pyridine ring itself can be functionalized at the remaining open positions (C4 and C5). Strategies such as electrophilic aromatic substitution could be employed, although the existing substituents will direct the position of new groups. nih.gov Transition-metal-catalyzed cross-coupling reactions are another powerful tool for introducing a wide range of substituents, including aryl, alkyl, and heteroaryl groups. slideshare.net
Functionalization of the Piperidine Moiety:
The piperidine ring presents numerous opportunities for modification. The introduction of substituents on the piperidine ring can significantly impact the molecule's conformational flexibility and its interaction with biological targets. rsc.org Synthetic strategies could focus on:
Substitution at the Nitrogen Atom: While the parent compound has a simple piperidine, replacing it with substituted piperazines or other nitrogen-containing heterocycles could modulate its physicochemical properties and biological activity. researchgate.net
Ring Modification: Introducing functional groups such as hydroxyl or amino groups onto the carbon skeleton of the piperidine ring can create new points for further derivatization and improve properties like solubility. nih.gov
Modification of the Methyl Group:
The methyl group at the 2-position, while seemingly simple, can also be a target for functionalization. Oxidation to an alcohol or carboxylic acid, or halogenation followed by nucleophilic substitution, could introduce new functionalities and expand the chemical space of the derivatives.
A systematic approach to exploring these derivatization strategies will be key to understanding the structure-activity relationships and optimizing the properties of this class of compounds.
Synergistic Integration of Experimental and Computational Methodologies for Advanced Insights
The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating the discovery and development of new molecules. rsc.orgresearchgate.net In the context of this compound, this synergistic approach can provide deep insights into its properties and guide the design of novel derivatives.
Computational Approaches:
Density Functional Theory (DFT) Calculations: DFT studies can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com This can help in predicting sites of reactivity for derivatization and in interpreting experimental data.
Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking can predict the binding mode of this compound and its derivatives. researchgate.net Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex and to understand the key interactions driving binding affinity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives with measured biological activity is available, QSAR models can be developed to correlate chemical structure with activity. frontiersin.org These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
Experimental Validation:
The predictions from computational studies must be validated through experimental work. This includes the synthesis of the designed compounds, characterization of their physicochemical properties, and evaluation of their biological activity. rsc.org This iterative cycle of computational design and experimental validation is a highly effective strategy for optimizing lead compounds in drug discovery. nih.gov
The table below summarizes the potential synergistic applications of experimental and computational methods for this compound.
| Research Area | Experimental Methodologies | Computational Methodologies |
| Synthesis and Derivatization | Development of novel synthetic routes (e.g., MCRs, flow chemistry), synthesis of analog libraries. researchgate.netnih.gov | Prediction of reaction pathways and feasibility, virtual screening of building blocks. |
| Structural Characterization | X-ray crystallography, NMR spectroscopy, mass spectrometry. | DFT calculations for geometry optimization and prediction of spectroscopic data. mdpi.com |
| Biological Activity Screening | In vitro and in vivo assays to determine efficacy and mechanism of action. nih.gov | Molecular docking to identify potential biological targets, molecular dynamics to study binding interactions. researchgate.net |
| Lead Optimization | Synthesis of targeted derivatives to improve potency, selectivity, and pharmacokinetic properties. nih.gov | QSAR modeling to guide the design of more active compounds, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. frontiersin.org |
By embracing this integrated approach, researchers can navigate the complexities of molecular design and unlock the full therapeutic or material science potential of this compound and its future generations of derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
